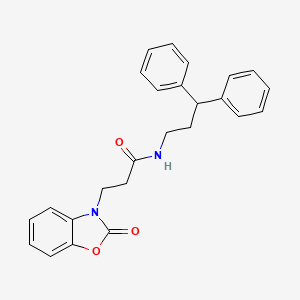

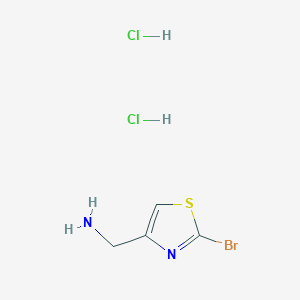

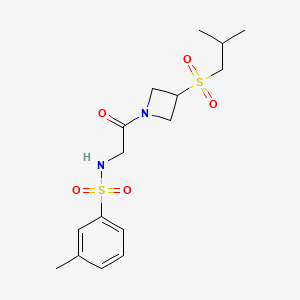

4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepane carboxamides and has been shown to have anti-inflammatory and anti-cancer properties.

科学的研究の応用

Reactivity and Synthetic Applications

Rhodium-Stabilized Carbenes : The reactivity of rhodium-iminocarbenes derived from N-sulfonyl triazoles has been extensively studied. These carbenes demonstrate diverse reactivity, including addition to multiple bonds, insertion into C–H bonds, and ylide formation. This reactivity profile suggests that compounds related to the query molecule might be used in similar transformations, enabling the synthesis of valuable carbo- and heterocyclic molecules. The use of N-sulfonyl triazole precursors, easily accessible via Cu-catalyzed alkyne–azide cycloaddition (CuAAC), indicates a pathway for generating these reactive intermediates (Gulevich & Gevorgyan, 2013).

Protecting Groups for Carboxylic Acids : The compound "4-methoxy-α-methylbenzyl alcohol," a part of the query compound's structure, has been introduced as a new protecting group for carboxylic acids. This application is essential in synthetic chemistry, where the selective protection and deprotection of functional groups are crucial for the stepwise construction of complex molecules (Yoo, Kim, & Kyu, 1990).

Denitrogenative Coupling : A rhodium(II)-catalyzed denitrogenative coupling of N-sulfonyl-1,2,3-triazoles with β-enamino esters has been developed to afford 3-imidazolines. This process features broad functional group tolerance and proceeds with high diastereoselectivity, suggesting that compounds with similar structural motifs could be applied in generating novel heterocyclic compounds (Jeon et al., 2014).

Metallocarbenes from N-Sulfonyl-1,2,3-Triazoles : The formation of metal-bound imino carbene intermediates from N-sulfonyl-1,2,3-triazoles leads to a variety of synthetically useful transformations. These include cyclopropanation, ylide formation, and C-H functionalization. The application of chiral rhodium(II) catalysts enables these transformations to be conducted with high levels of enantioselectivity, indicating a potential pathway for asymmetric synthesis involving the query compound or its analogs (Davies & Alford, 2014).

特性

IUPAC Name |

4-(1H-imidazol-5-ylsulfonyl)-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-26-15-5-3-14(4-6-15)11-19-17(23)21-7-2-8-22(10-9-21)27(24,25)16-12-18-13-20-16/h3-6,12-13H,2,7-11H2,1H3,(H,18,20)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILRPEVKHZERRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

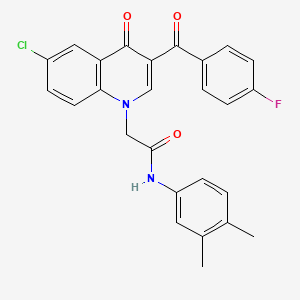

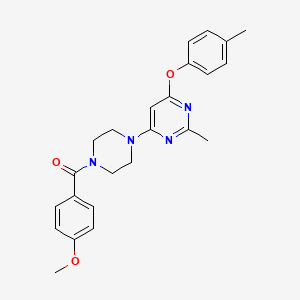

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)

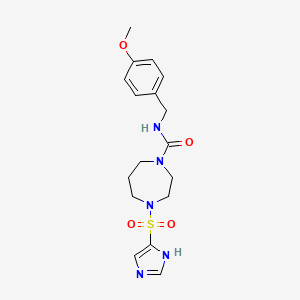

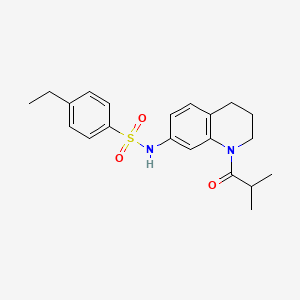

![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)

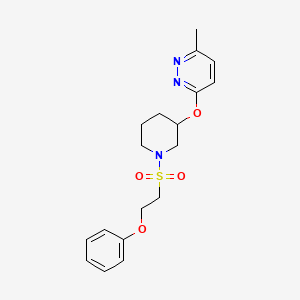

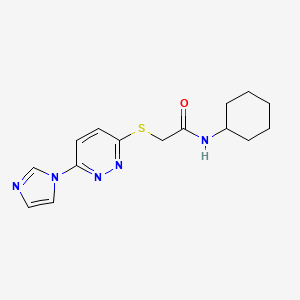

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)